1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole
CAS No.: 957333-79-8
Cat. No.: VC21385427
Molecular Formula: C10H8Cl2N2O2S
Molecular Weight: 291.15g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957333-79-8 |
|---|---|
| Molecular Formula | C10H8Cl2N2O2S |
| Molecular Weight | 291.15g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)sulfonyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C10H8Cl2N2O2S/c1-7-4-5-14(13-7)17(15,16)10-3-2-8(11)6-9(10)12/h2-6H,1H3 |
| Standard InChI Key | RDQNYBCSDQXYRO-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole consists of three main structural components: a 3-methyl-1H-pyrazole heterocycle, a sulfonyl linking group, and a 2,4-dichlorophenyl moiety. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The nitrogen at position 1 forms a bond with the sulfonyl group, which connects to the dichlorophenyl portion of the molecule. The presence of two chlorine atoms at positions 2 and 4 on the phenyl ring gives the compound distinctive electronic and steric properties that influence its chemical reactivity and biological activities.
This compound belongs to the broader class of sulfonylpyrazoles, which have gained significant attention in medicinal chemistry due to their versatile biological activities. The pyrazole core provides a rigid scaffold that can engage in hydrogen bonding, while the sulfonyl group serves as a hydrogen bond acceptor. The dichlorophenyl moiety contributes lipophilicity and can participate in halogen bonding and π-stacking interactions with biological targets.
Physicochemical Properties
Based on structure-property relationships of similar compounds, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole is expected to have the following physicochemical properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H8Cl2N2O2S | Contains 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom |
| Molecular Weight | Approximately 291.15 g/mol | Calculated based on the atomic weights of constituent elements |
| Physical Appearance | Likely a crystalline solid | Typical for similar sulfonylpyrazole derivatives |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, acetone | Based on the lipophilic nature of the dichlorophenyl group |
| Melting Point | Expected range: 150-200°C | Estimated from related sulfonylpyrazole compounds |
| LogP | Approximately 3.0-4.0 | Indicating moderate lipophilicity suitable for membrane permeation |
The compound's moderate lipophilicity, conferred by the dichlorophenyl group, combined with the hydrogen bonding capabilities of the pyrazole ring and sulfonyl group, suggests potential for good absorption and distribution properties in biological systems.
Identification Data
For analytical identification purposes, the following spectroscopic and structural data would be expected for 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole:
| Identification Parameter | Expected Characteristics |
|---|---|
| 1H-NMR | Singlet at ~2.25 ppm (3H, CH3), Singlet at ~6.60 ppm (1H, pyrazole H4), Signals at 7.20-8.00 ppm for aromatic protons |
| 13C-NMR | Signal at ~13-14 ppm (CH3), Signals at 105-110 ppm (pyrazole C4), Signals at 130-140 ppm (aromatic carbons), Signals at 150-155 ppm (pyrazole C3 and C5) |
| IR | Bands at ~1150-1350 cm-1 (S=O stretching), Bands at ~3000-3100 cm-1 (aromatic C-H stretching) |
| Mass Spectrometry | Molecular ion peak at m/z 291 [M]+ with characteristic isotope pattern due to chlorine atoms |
| SMILES Notation | CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
These spectroscopic data would be essential for confirming the identity and purity of synthesized 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole .
Synthesis Pathways
Optimization Strategies
Several parameters can be optimized to improve the yield and purity of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole synthesis:
-
Base Selection: The choice of base significantly affects the N-sulfonylation reaction. While organic bases like triethylamine and pyridine are commonly used, inorganic bases such as potassium carbonate or cesium carbonate can also be effective and may offer advantages in certain reaction conditions.
-
Solvent Effects: The solvent system influences both reaction rate and selectivity. Polar aprotic solvents like acetonitrile or DMF may accelerate the reaction, while less polar solvents like dichloromethane might offer better selectivity.
-
Temperature Control: The reaction temperature needs careful control to minimize side reactions and ensure regioselectivity, particularly when dealing with pyrazoles that have multiple potential reaction sites.
-
Catalyst Exploration: For challenging cases, the addition of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst can enhance the reactivity of the sulfonyl chloride.
-
Purification Techniques: Column chromatography using appropriate solvent systems (typically gradient elution with hexane/ethyl acetate or dichloromethane/methanol) is usually required to obtain the pure compound .
Applications
Agrochemical Applications
In the agrochemical sector, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole and related compounds have potential applications as:
-
Herbicides: Sulfonylpyrazoles have structural similarities to sulfonylurea herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS) essential for plant amino acid biosynthesis.
-
Fungicides: The compound may serve as a lead structure for fungicides due to the bioactivity of sulfonylpyrazoles against plant pathogens. The dichlorophenyl moiety often enhances the antifungal properties of heterocyclic compounds.
-
Insecticides: Some pyrazole derivatives with sulfonyl groups have demonstrated insecticidal activity through various mechanisms, including disruption of the insect nervous system.
-
Plant Growth Regulators: Certain sulfonylpyrazoles can modulate plant hormone signaling pathways, potentially functioning as plant growth regulators.
The dual presence of a pyrazole ring and halogenated aromatic system in this compound makes it a promising candidate for agrochemical development, potentially offering selective toxicity toward plant pests while maintaining acceptable environmental and toxicological profiles.
Material Science Uses
Beyond biological applications, sulfonylpyrazoles including 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole have attracted interest in material science for several properties:
-
Thermal Stability: The rigid structure of sulfonylpyrazoles often confers high thermal stability, making them useful additives in polymers and other materials requiring heat resistance.
-
Photophysical Properties: Some sulfonylpyrazole derivatives exhibit interesting photophysical properties, including fluorescence, which can be tuned by modifying substituents on either the pyrazole ring or the phenyl moiety.
-
Coordination Chemistry: The nitrogen atoms in the pyrazole ring and the oxygen atoms in the sulfonyl group can serve as coordination sites for metal ions, potentially leading to applications in metal-organic frameworks (MOFs) or as ligands in catalysis.
-
Polymerization Reactions: Sulfonylpyrazoles have been explored for their utility in polymerization reactions, potentially serving as monomers, cross-linking agents, or polymerization initiators.
The dichlorophenyl group may contribute to these material properties by affecting the electronic distribution within the molecule and enhancing certain intermolecular interactions.
Biological Activities
Antimicrobial Properties
The antibacterial potential of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole can be inferred from studies on structurally related compounds. Pyrazole-based sulfonamide derivatives containing dichlorophenyl groups have demonstrated significant antimicrobial activity:
-
Antibacterial Activity: Related compounds have shown selective activity against Gram-positive bacteria, particularly Bacillus subtilis. For example, pyrazole derivatives with dichlorophenyl substituents have exhibited MIC values as low as 1 μg/mL against B. subtilis, surpassing the efficacy of standard antibiotics like chloramphenicol .
-
Structure-Activity Relationships: The position of the methyl group on the pyrazole ring and the presence of chlorine atoms on the phenyl ring appear to be critical for antibacterial activity. The dichlorophenyl moiety, in particular, seems to enhance membrane penetration and target binding.
-
Mechanism of Action: While the exact mechanism remains to be elucidated for this specific compound, sulfonylpyrazoles often exert their antibacterial effects through inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
-
Selectivity Profile: The structural features of this compound suggest potential selectivity toward certain bacterial species, which could be advantageous in developing targeted antimicrobial therapies with reduced impacts on beneficial microbiota .
Other Biological Activities
Based on the pharmacological profile of related sulfonylpyrazoles, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole may exhibit additional biological activities:
Analytical Characterization
Spectroscopic Methods
Comprehensive characterization of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole typically employs multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR would show characteristic signals for the methyl group (singlet at approximately 2.25 ppm), the pyrazole H4 proton (singlet at approximately 6.60 ppm), and the aromatic protons of the dichlorophenyl group (complex pattern between 7.2-8.0 ppm).
-
13C-NMR would display signals for the methyl carbon (13-14 ppm), pyrazole ring carbons (105-155 ppm), and dichlorophenyl carbons (125-140 ppm).
-
2D NMR techniques like COSY, HSQC, and HMBC can be employed to confirm structural assignments .
-
-
Infrared (IR) Spectroscopy:
-
Key absorption bands would include S=O stretching vibrations (1150-1350 cm-1), aromatic C-H stretching (3000-3100 cm-1), and characteristic patterns for the pyrazole ring and chlorinated aromatic system.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) would confirm the molecular formula through the accurate mass of the molecular ion.
-
The fragmentation pattern would show characteristic losses of SO2 and cleavages of the pyrazole ring, providing structural confirmation.
-
The presence of two chlorine atoms would create a distinctive isotope pattern with M, M+2, and M+4 peaks in an approximately 9:6:1 ratio .
-
-
UV-Visible Spectroscopy:
-
The compound would likely exhibit absorption maxima in the UV region, reflecting the conjugated systems present in both the pyrazole ring and the dichlorophenyl moiety.
-
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole and for its identification in complex mixtures:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC using C18 columns with appropriate mobile phase systems (typically acetonitrile/water gradients with buffer additives) would be suitable for purity determination.
-
Retention time comparison with authenticated standards can serve as an identification tool.
-
-
Thin-Layer Chromatography (TLC):
-
TLC systems using silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) can provide a rapid purity check and reaction monitoring method.
-
Visualization can be achieved using UV light or appropriate chemical stains.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For volatile derivatives or degradation products, GC-MS can provide both separation and structural information.
-
Derivatization may be necessary to enhance volatility for GC analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
Structure-Activity Relationships
Comparison with Related Compounds
Understanding the structure-activity relationships of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole requires comparison with structurally related compounds:
-
Effect of Chlorine Substituents:
-
The presence of chlorine atoms at positions 2 and 4 on the phenyl ring significantly affects the compound's lipophilicity and electronic properties.
-
Compared to non-halogenated analogs, dichlorophenyl derivatives often show enhanced antimicrobial activity, possibly due to better membrane penetration and target binding.
-
The 2,4-dichloro substitution pattern creates a specific electronic distribution that may be optimal for interaction with certain biological targets .
-
-
Role of the Pyrazole Ring:
-
The 3-methyl substitution on the pyrazole ring influences both the electronic properties and the steric environment around the heterocycle.
-
Comparison with 5-methyl isomers suggests that the position of the methyl group can significantly affect biological activity profiles, particularly antibacterial potency.
-
The pyrazole ring serves as a rigid scaffold that positions the sulfonyl group and the dichlorophenyl moiety in specific spatial orientations essential for biological activity .
-
-
Importance of the Sulfonyl Linkage:
-
The sulfonyl group acts as a hydrogen bond acceptor and creates a specific geometry between the pyrazole and phenyl rings.
-
Replacement of the sulfonyl group with other linkers (e.g., carbonyl, methylene) typically results in altered biological activity profiles, highlighting the importance of this functional group.
-
The sulfonyl group also contributes to the compound's water solubility and pharmacokinetic properties .
-
Functional Group Contributions
Future Research Directions
Unexplored Applications
Beyond the currently recognized potential applications, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole may have value in several unexplored domains:
-
Combination Therapies:
-
Biofilm Disruption:
-
Diagnostic Applications:
-
Development of derivatized versions with fluorescent or radioactive labels for imaging or diagnostic purposes
-
Exploration of the compound's potential as a chemical probe for specific biological targets
-
Investigation of sensor applications based on selective binding interactions
-
-
Agricultural Innovations:
-
Detailed exploration of plant pathogen specificity to develop targeted agricultural treatments
-
Investigation of systemic activity in plants for sustained protection against pathogens
-
Assessment of environmental fate and ecotoxicological profile to ensure agricultural sustainability
-
-
Materials Science Applications:
-
Further investigation of thermal stability properties for polymer additives
-
Exploration of potential applications in electronic materials based on specific electronic properties
-
Development of functional materials utilizing the coordination chemistry of the pyrazole and sulfonyl groups
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume